molecular formula C12H18NO2P B1598517 N,N-diethyl-1,5-dihydro-2,4,3-benzodioxaphosphepin-3-amine CAS No. 82372-35-8

N,N-diethyl-1,5-dihydro-2,4,3-benzodioxaphosphepin-3-amine

Cat. No. B1598517
CAS RN: 82372-35-8
M. Wt: 239.25 g/mol
InChI Key: JDAKPBBWYIWXJF-UHFFFAOYSA-N
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Description

“N,N-diethyl-1,5-dihydro-2,4,3-benzodioxaphosphepin-3-amine” is a phosphitylating reagent used for organic reactions . It is also known as “o-Xylylene N,N-diethylphosphoramidite” and is used as a building block in chemical synthesis .


Synthesis Analysis

This compound may be synthesized from DIETHYLPHOSPHORAMIDOUS DICHLORIDE and 1,2-Benzenedimethanol . It has been used in the synthesis of bicyclic glycosyl phosphite, pentakis (o-xylylene phosphate), and o-xylylene alkyl phosphites .


Molecular Structure Analysis

The molecular formula of “N,N-diethyl-1,5-dihydro-2,4,3-benzodioxaphosphepin-3-amine” is C12H18NO2P . The molecular weight is 239.25 .


Chemical Reactions Analysis

As a phosphitylating reagent, “N,N-diethyl-1,5-dihydro-2,4,3-benzodioxaphosphepin-3-amine” is involved in various organic reactions . It has been used in the synthesis of bicyclic glycosyl phosphite, pentakis (o-xylylene phosphate), and o-xylylene alkyl phosphites .


Physical And Chemical Properties Analysis

The boiling point of “N,N-diethyl-1,5-dihydro-2,4,3-benzodioxaphosphepin-3-amine” is 95-96 °C at 0.1 mmHg . The density is 1.109 g/mL at 25 °C . The refractive index is n 20/D 1.541 . It is soluble in THF .

Scientific Research Applications

Synthesis of Bicyclic Glycosyl Phosphite

This compound is utilized in the synthesis of bicyclic glycosyl phosphite, which is an important intermediate in the preparation of complex carbohydrates and glycoconjugates used in biochemical studies and drug development .

Formation of Pentakis (o-Xylylene Phosphate)

It serves as a precursor for pentakis (o-xylylene phosphate), a compound that may have applications in materials science and as a ligand in coordination chemistry .

Creation of o-Xylylene Alkyl Phosphites

The compound is involved in the production of o-xylylene alkyl phosphites, which are valuable for their potential use in polymer chemistry and as stabilizers for plastics .

Phosphitylating Reagent in Organic Reactions

As a phosphitylating reagent, it plays a crucial role in various organic reactions, particularly those involving the transfer of phosphorus groups to organic molecules .

DNA- and RNA-based Drug Synthesis

It is applied in the synthesis of DNA- and RNA-based drugs, contributing to advancements in gene therapy and personalized medicine .

Manufacturing Active Pharmaceutical Ingredients

The compound is instrumental in the manufacturing process of active pharmaceutical ingredients for small molecule drug production .

Bioprocessing Applications

It finds use in bioprocessing, particularly in the preparation of oligonucleotide sequences for cell and gene therapy, diagnostics, and pharmaceutical applications .

Chemical Manufacturing Processes

Lastly, it is employed in various chemical manufacturing processes that require organic synthesis techniques .

Safety and Hazards

The safety data available indicates that precautions should be taken to prevent inhalation or ingestion during experiments . The RIDADR is NA 1993 / PGIII and the WGK Germany is 3 . The flash point is 190 °F .

properties

IUPAC Name

N,N-diethyl-1,5-dihydro-2,4,3-benzodioxaphosphepin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18NO2P/c1-3-13(4-2)16-14-9-11-7-5-6-8-12(11)10-15-16/h5-8H,3-4,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDAKPBBWYIWXJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)P1OCC2=CC=CC=C2CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18NO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90400691
Record name o-Xylylene N,N-diethylphosphoramidite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-diethyl-1,5-dihydro-2,4,3-benzodioxaphosphepin-3-amine

CAS RN

82372-35-8
Record name o-Xylylene N,N-diethylphosphoramidite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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